氯苯特明

概述

描述

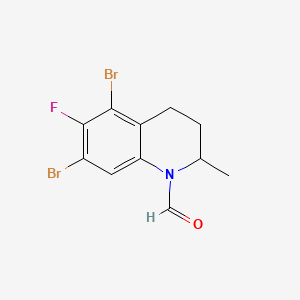

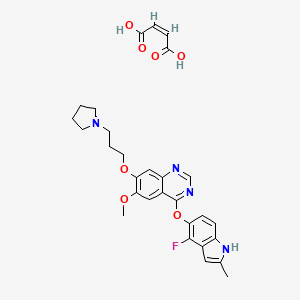

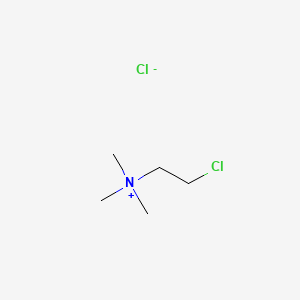

Chlorphentermine, also known by its trade names Apsedon, Desopimon, and Lucofen, is a serotonergic appetite suppressant belonging to the amphetamine family. Developed in 1962, it is the 4-chloro derivative of the better-known appetite suppressant phentermine . Chlorphentermine acts as a highly selective serotonin releasing agent (SRA) and was primarily used as an anorectic agent .

作用机制

氯芬特明是一种高度选择性的5-羟色胺释放剂(SRA)。它增加突触前神经元中5-羟色胺的释放,导致突触间隙中5-羟色胺水平升高。这种作用是其食欲抑制作用的原因。 长期使用氯芬特明会导致肺动脉高压和心肌纤维化,这是由于其5-羟色胺能作用 .

科学研究应用

氯芬特明因其对5-羟色胺释放的影响及其作为食欲抑制剂的潜在用途而被研究。 由于其5-羟色胺能特性,它与脂质储存障碍和肺动脉高压有关 。 研究表明,氯芬特明会导致实验动物肺部出现病理性异常,导致肺泡巨噬细胞增加和药物诱导的磷脂沉积症 。 尽管具有潜力,但由于安全问题,氯芬特明不再使用 .

生化分析

Biochemical Properties

Chlorphentermine plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with various enzymes, proteins, and biomolecules. For instance, chlorphentermine has been shown to induce the accumulation of phospholipids in pulmonary tissue, particularly phosphatidyl choline . This interaction suggests that chlorphentermine may interfere with the metabolic degradation of lipids, leading to their intracellular deposition .

Cellular Effects

Chlorphentermine affects various types of cells and cellular processes. In pulmonary tissue, it induces the formation of lamellar inclusion bodies in alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that chlorphentermine influences lipid metabolism at the cellular level. Additionally, chlorphentermine has been observed to cause cytological alterations in the adrenal cortex and medulla, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of chlorphentermine involves its interaction with lipids due to its amphiphilic character. This interaction is believed to interfere with the metabolic degradation of lipids, leading to their intracellular accumulation . Chlorphentermine’s selective serotonin releasing properties also suggest that it may influence gene expression and cell signaling pathways related to serotonin metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorphentermine have been observed to change over time. Chronic administration of chlorphentermine to rats resulted in a significant increase in lung weight due to phospholipid accumulation . Histological examination showed evidence of drug-induced lipidosis, indicating long-term effects on cellular function . The exact mechanism of phospholipid accumulation remains unclear .

Dosage Effects in Animal Models

The effects of chlorphentermine vary with different dosages in animal models. Chronic administration at high doses has been associated with significant changes in organ weights, including a reduction in the weight of the heart, liver, kidney, and spleen, while increasing lung weight . These findings suggest that chlorphentermine may have toxic or adverse effects at high doses, particularly on lipid metabolism and organ function .

Metabolic Pathways

Chlorphentermine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of phospholipids . The accumulation of phosphatidyl choline in pulmonary tissue suggests that chlorphentermine may affect metabolic flux and metabolite levels, leading to an imbalance in lipid homeostasis .

Transport and Distribution

Chlorphentermine is transported and distributed within cells and tissues, primarily affecting pulmonary and adrenal tissues . The drug’s amphiphilic nature allows it to interact with lipid membranes, facilitating its accumulation in specific cell types. This interaction may influence the localization and accumulation of chlorphentermine within cells, contributing to its biochemical effects .

Subcellular Localization

Chlorphentermine’s subcellular localization is characterized by its presence in lamellar inclusion bodies within alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that chlorphentermine targets lipid-rich compartments within cells. The drug’s amphiphilic character and potential post-translational modifications may direct it to specific organelles, influencing its activity and function .

准备方法

化学反应分析

氯芬特明经历各种化学反应:

氧化: 氯芬特明可以氧化形成相应的N-氧化物。

还原: 硝基氯芬特明的还原生成氯芬特明。

这些反应中常用的试剂包括硝基丙烷、氰化钠和各种还原剂。 这些反应形成的主要产物通常是官能团修饰的氯芬特明的衍生物 .

相似化合物的比较

氯芬特明与其他食欲抑制剂如芬氟拉明、芬氟拉明和氨诺雷克斯类似。它在高度选择性的5-羟色胺释放特性方面是独一无二的。 与仍在使用的芬氟拉明不同,氯芬特明由于安全问题已被从市场上撤回 。其他类似的化合物包括:

芬氟拉明: 一种广泛使用的食欲抑制剂,具有不同的作用机制。

芬氟拉明: 由于与心脏瓣膜病有关而被撤回。

氨诺雷克斯: 由于与肺动脉高压有关而被撤回.

氯芬特明的独特5-羟色胺能特性使其与这些化合物区分开来,但也使其存在安全问题。

属性

IUPAC Name |

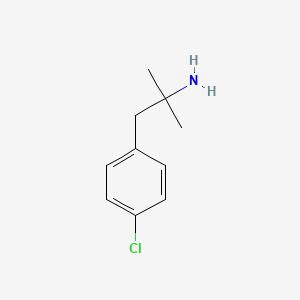

1-(4-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022806 | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

461-78-9 | |

| Record name | Chlorphentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chlorphentermine?

A1: While the exact mechanism remains under investigation, research suggests chlorphentermine exerts its anorectic effect by interacting with the central nervous system, potentially within the lateral hypothalamus. [] Studies also show its effect is reduced by pretreatment with tetrabenazine, a monoamine depleter, implicating the role of monoamines like serotonin in its action. []

Q2: Does chlorphentermine influence the cardiovascular system?

A2: Yes, chlorphentermine exhibits cardiovascular effects similar to diethylpropion and d-amphetamine, including positive chronotropic and inotropic effects on the heart. [] It also induces a pressor response, causes transient vasoconstriction in the femoral artery, and transiently increases coronary blood flow when administered directly into the coronary artery. []

Q3: What is the most notable adverse effect associated with chronic chlorphentermine administration?

A3: Chronic chlorphentermine administration is primarily associated with the development of phospholipidosis, a metabolic disorder characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of lamellar bodies in various tissues. [, , , , , , ]

Q4: Which organs are most susceptible to chlorphentermine-induced phospholipidosis?

A4: Lungs are particularly susceptible to chlorphentermine-induced phospholipidosis, exhibiting significant increases in total phospholipid content and all individual phospholipid classes, particularly phosphatidylcholine. [, , ] The kidneys are also affected, showing elevated levels of various phospholipid components, especially phosphatidylinositol. [, ] Additionally, the adrenal cortex, particularly in rats, demonstrates significant lipid accumulation. []

Q5: What is the proposed mechanism behind chlorphentermine-induced phospholipidosis?

A5: The prevailing hypothesis suggests chlorphentermine's amphiphilic nature enables its interaction with phospholipids, leading to their accumulation within lysosomes. [, , , ] This accumulation may stem from impaired lysosomal phospholipid degradation, potentially due to the inhibition of enzymes like phospholipase C. [, ]

Q6: Are there age-related differences in susceptibility to chlorphentermine-induced phospholipidosis?

A6: Yes, research shows age plays a significant role in the manifestation of chlorphentermine-induced phospholipidosis. [, ] While newborns are highly susceptible, exhibiting both morphological and metabolic changes in the lungs, adult rats demonstrate greater resistance. [] Interestingly, direct administration to newborns induces phospholipidosis without causing mortality, unlike in utero exposure. []

Q7: How is chlorphentermine metabolized in the body?

A7: N-oxidation constitutes a significant metabolic pathway for chlorphentermine. [, ] This process yields metabolites like N-hydroxychlorphentermine, which can be further converted to nitrones or C-nitroso and nitro compounds. [, ]

Q8: How does the presence of a para-chlorine atom influence the pharmacokinetics of chlorphentermine?

A8: The para-chlorine substituent contributes to the prolonged pharmacological effects of chlorphentermine, potentially by influencing its metabolism and lipid/aqueous distribution ratios. [, ] This structural feature distinguishes it from its parent compound, phentermine, affecting its tissue accumulation and elimination profiles. [, ]

Q9: What are the primary routes of chlorphentermine elimination?

A9: Urinary excretion represents a major elimination route for chlorphentermine and its metabolites. [, ] Acidifying the urine has been shown to enhance the excretion of unchanged chlorphentermine, suggesting pH-dependent renal elimination. []

Q10: How does the structure of chlorphentermine contribute to its pharmacological activity?

A10: Chlorphentermine's amphiphilic nature, characterized by its hydrophobic ring structure and hydrophilic side chain, plays a crucial role in its interactions with phospholipids and subsequent development of phospholipidosis. [] The para-chlorine substitution further influences its pharmacokinetic properties, contributing to its prolonged duration of action. []

Q11: Does the N-methylation of chlorphentermine impact its activity?

A11: While direct comparisons are limited within the provided research, N-methylation plays a role in the structure-activity relationships of similar amphetamine derivatives. [] This modification can influence the compound's ability to cross the blood-brain barrier and interact with monoamine transporters, ultimately affecting its pharmacological and toxicological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

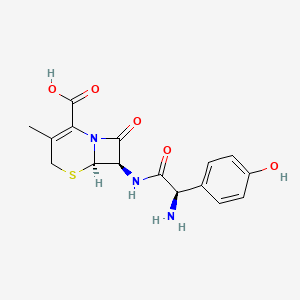

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)